molecular formula C13H14F3N5O2 B1396284 ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1235515-23-7

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1396284
M. Wt: 329.28 g/mol
InChI Key: XBPYTWQRBLAPKF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C13H14F3N5O2 and its molecular weight is 329.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective and Regiospecific Reactions

Ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5]pyrimidine-6-ylcarboxylates have been studied for their selectivity in reactions with hydrazine in different solvents. These reactions exhibit regiospecificity in dimethyl formamide or dimethyl acetamide, and regioselective cyclization in acetic or propionic acid (Didenko et al., 2010).

Ring-Chain Isomerism

The compound is subject to ring-chain isomerism in solution, influenced by the solvent and the length of the polyfluoroalkyl substituent. This phenomenon was observed in ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates (Pryadeina et al., 2008).

Structural and Chemical Analysis

The structure of similar compounds, such as (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, has been assigned based on elemental analysis, IR, 1H NMR, and mass spectral data, contributing to a better understanding of its chemical properties (Gomha & Farghaly, 2011).

Synthesis and Design of Novel Compounds

New anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine were designed and synthesized, involving ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate as a key intermediate. This highlights the potential for creating novel compounds using this chemical as a building block (Dong et al., 2008).

properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2/c1-4-23-10(22)8-7-17-12-18-11(13(14,15)16)19-21(12)9(8)5-6-20(2)3/h5-7H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPYTWQRBLAPKF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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